molecular formula C18H14ClNO3 B2362560 2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 329269-38-7

2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No. B2362560
M. Wt: 327.76
InChI Key: YZDIATLXFRUMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is involved in various synthetic processes. One such process involves the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives. These syntheses often include reactions like the Bischler-Napieralski reaction, hydrogenation, and Wittig reaction, leading to the formation of tetrahydroisoquinolines and their derivatives with varying substituents and functional groups (Kashdan, Schwartz, & Rapoport, 1982). Another example involves the synthesis of similar compounds through dry reactions on potassium fluoride-alumina, highlighting alternative solvent-free synthetic methods (Villemin, Martin, & Khalid, 1998).

Crystal Structure and Conformational Studies

The crystal structure analysis of derivatives of 1,2,3,4-tetrahydroisoquinoline-1,3-dione, including the chlorophenyl variant, reveals interesting conformational features. These molecules often exhibit planar conformations of the heterocyclic rings, with orthogonal orientations of pyridine and substituted phenyl rings. This structural aspect is important for understanding the molecular interactions and stability in solid-state forms (Subbiah Pandi et al., 2002).

properties

IUPAC Name

(4E)-2-(2-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDIATLXFRUMJE-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

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